Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate
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Description
Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate is a useful research compound. Its molecular formula is C25H21ClN2O5 and its molecular weight is 464.9. The purity is usually 95%.
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Biological Activity
Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate, also known by its CAS number 477889-60-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Basic Information
Property | Value |
---|---|
Molecular Formula | C25H21ClN2O5 |
Molecular Weight | 448.90 g/mol |
Boiling Point | 402.4 °C at 760 mmHg |
Density | 1.42 g/cm³ |
Flash Point | 197.2 °C |
The compound features a complex structure that includes a chlorophenyl group and an isoindole moiety, which are often associated with various pharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing isoindole structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, it was found to possess inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation, and urease, an enzyme implicated in certain infections and disorders . Such enzyme inhibition suggests potential therapeutic applications in neurodegenerative diseases and infections.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness varies, with moderate to strong inhibition observed against Salmonella typhi and Bacillus subtilis while showing weaker effects on other strains .
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of isoindole derivatives, including this compound. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition Analysis
Research focusing on enzyme inhibition revealed that this compound could serve as a lead for developing new AChE inhibitors. In cellular assays, it demonstrated significant binding affinity to AChE, suggesting its potential use in treating Alzheimer's disease .
Properties
IUPAC Name |
methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5/c1-32-24(30)22(28-15-17-4-2-3-5-21(17)23(28)29)14-16-6-12-20(13-7-16)33-25(31)27-19-10-8-18(26)9-11-19/h2-13,22H,14-15H2,1H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDAFDBUNNGYTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Cl)N3CC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.